[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]propanedinitrile
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Overview
Description
2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE is a heterocyclic compound that features a pyrazole ring substituted with a bromo and ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE typically involves the condensation of 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Bases: Piperidine, sodium hydroxide.
Solvents: Ethanol, methanol, tetrahydrofuran.
Catalysts: Transition metal catalysts for specific transformations.
Major Products Formed
Substituted Pyrazoles: Through nucleophilic substitution.
Heterocyclic Compounds: Via cyclization reactions.
Scientific Research Applications
2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
1-Ethyl-1H-pyrazole-5-carbaldehyde: Another precursor in the synthesis of various pyrazole derivatives.
Uniqueness
2-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLENE]MALONONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H7BrN4 |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-[(4-bromo-2-ethylpyrazol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H7BrN4/c1-2-14-9(8(10)6-13-14)3-7(4-11)5-12/h3,6H,2H2,1H3 |
InChI Key |
YVVUEKFPBWEAGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C=C(C#N)C#N |
Origin of Product |
United States |
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